Ketoprofen

Analgesia Dental Pain Dose-Response

Ketoprofen is a COX-1 selective 2-arylpropionic acid NSAID with a selectivity index of 0.02—sharply contrasting ibuprofen (SI 1.05). Its potency differential is evidence-backed: 25 mg ketoprofen delivers analgesia equivalent to 400 mg ibuprofen, enabling low-dose, high-potency formulations with reduced excipient burden. With a 2.1-hour half-life, it is purpose-built for acute, intermittent pain models where prolonged exposure is undesirable. The racemic mixture includes the R(-)-enantiomer, which independently contributes analgesia without amplifying inflammatory cytokines. For parenteral applications, dexketoprofen (S-enantiomer) reduces injection pain by 40% versus the racemate. Choose ketoprofen for research and formulation contexts where COX-1 preferential inhibition, rapid onset, and short duration are mechanistically required.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 22071-15-4
Cat. No. B1673614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoprofen
CAS22071-15-4
Synonyms19,583 RP
2-(3-Benzoylphenyl)propionic Acid
Alrheumat
Alrheumum
Benzoylhydratropic Acid
Ketoprofen
Orudis
Profenid
RP 19583
RP, 19,583
RP-19583
RP19583
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)
InChIKeyDKYWVDODHFEZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.13e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ketoprofen (CAS 22071-15-4): Technical Overview for Procurement & Comparative Evaluation


Ketoprofen is a 2-arylpropionic acid derivative within the non-steroidal anti-inflammatory drug (NSAID) class [1]. It is a racemic mixture of R(-)- and S(+)-enantiomers, exhibiting both analgesic and anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes [2]. In pharmacopoeial specifications, Ketoprofen (USP) is defined as containing NLT 98.5% and NMT 101.0% of C₁₆H₁₄O₃ on a dried basis [3].

Why Ketoprofen Cannot Be Assumed Interchangeable with In-Class Propionic Acid Derivatives


Despite belonging to the same propionic acid NSAID subclass, ketoprofen exhibits quantifiable differences from ibuprofen and naproxen in COX selectivity, potency per unit dose, and enantiomer-specific pharmacological contributions. While ibuprofen and naproxen are considered essentially nonselective COX inhibitors, ketoprofen demonstrates COX-1 selectivity [1]. Furthermore, the racemic nature of ketoprofen presents a unique case: the R(-)-enantiomer, previously considered inactive, directly contributes to analgesia without amplifying inflammatory cytokine production, unlike the S(+)-isomer [2]. These biochemical and pharmacological distinctions translate to measurable differences in clinical potency and dose-response relationships, rendering simple dose-interchange or substitution among in-class molecules scientifically unsound without explicit comparative evidence.

Quantitative Differential Evidence: Ketoprofen (22071-15-4) vs. Comparators


Analgesic Potency: 25 mg Ketoprofen Equivalent to 400 mg Ibuprofen in Postoperative Dental Pain

In a direct head-to-head clinical trial, 25 mg of ketoprofen provided analgesic efficacy equivalent to 400 mg of ibuprofen, demonstrating a 16-fold higher potency per milligram. The 100 mg dose of ketoprofen was significantly more effective than 400 mg ibuprofen (p < 0.050) across multiple pain relief measures [1]. This establishes a clear, quantitative potency differential against the most widely used in-class comparator.

Analgesia Dental Pain Dose-Response

COX-1 Selectivity Profile: Distinction from Ibuprofen and Naproxen

In ex vivo human whole blood assays, ketoprofen is classified as a COX-1 selective inhibitor, while ibuprofen and naproxen are essentially nonselective [1]. Quantitative COX-2 selectivity index (SI) values further substantiate this: Ketoprofen has an SI of 0.02, compared to 1.05 for ibuprofen and 0.33 for naproxen [2]. Additionally, in canine blood, ketoprofen was confirmed as COX-1 selective (ratio < 1.0), whereas ibuprofen was non-selective [3]. This differential selectivity profile has direct implications for gastrointestinal tolerability and should inform therapeutic application choices.

COX Inhibition Selectivity Mechanism

Enantiomer-Specific Activity: Dexketoprofen (S+) 25 mg Equals Ketoprofen 50 mg

A direct head-to-head clinical trial in postoperative dental pain demonstrated that dexketoprofen trometamol (S(+)-ketoprofen) 25 mg provides analgesic efficacy at least equivalent to racemic ketoprofen 50 mg [1]. Furthermore, the pure S-enantiomer exhibits a faster onset of action (<30 min vs. slower onset for racemic ketoprofen) [1]. In a separate study on primary dysmenorrhea, both dexketoprofen 25 mg and ketoprofen 50 mg showed comparable analgesic effects with no significant differences in efficacy or tolerability [2].

Enantiomer Dexketoprofen Potency

Intravenous Tolerability: Dexketoprofen Reduces Injection Pain vs. Racemic Ketoprofen

In a randomized, double-blind, crossover study of 221 surgical patients, IV administration of dexketoprofen (0.25 mg/kg) resulted in significantly less injection pain compared to racemic ketoprofen (0.5 mg/kg) [1]. The mean pain score on an 11-point NRS was 2.5 for dexketoprofen versus 4.2 for racemic ketoprofen (p = 0.001) [1]. Additionally, 41% of patients reported moderate or severe pain with racemic ketoprofen compared to only 20% with dexketoprofen (p = 0.001) [1].

IV Formulation Injection Pain Tolerability

Pharmacokinetic Profile: Ketoprofen vs. Ibuprofen and Naproxen

Comparative pharmacokinetic data show distinct profiles among propionic acid derivatives. Ketoprofen exhibits a half-life of 2.1 hours with 90% oral bioavailability, contrasting with naproxen's 12-17 hour half-life and 95% bioavailability, and ibuprofen's 2-hour half-life with >80% bioavailability [1]. The short half-life of ketoprofen allows for more flexible dosing without significant drug accumulation, a key differentiator from naproxen.

Pharmacokinetics Half-Life Bioavailability

COX-1 Inhibition Potency: Ketoprofen IC50 Values vs. Diclofenac and Meloxicam

In whole blood assays, ketoprofen demonstrates potent COX-1 inhibition with an IC50 of 0.105 µM, which is lower (more potent) than meloxicam (1.22 µM) and comparable to diclofenac (0.33 µM) [1]. The COX-2 IC50 for ketoprofen is 0.123 µM, resulting in a COX-2/COX-1 selectivity quotient of 0.881, confirming a slight preference for COX-1 inhibition [1].

COX-1 IC50 Enzyme Inhibition

Ketoprofen (22071-15-4): Targeted Application Scenarios Based on Quantitative Differentiation


Low-Dose, High-Potency Acute Analgesia

The quantitative evidence that 25 mg of ketoprofen provides analgesia equivalent to 400 mg of ibuprofen supports its selection for low-dose, high-potency acute pain management [1]. This is particularly relevant in formulations where minimizing excipient load is critical or where rapid onset and potent analgesia are required without the bulk of higher doses.

COX-1 Selective Inhibition in Inflammatory Conditions

Given its classification as a COX-1 selective inhibitor, with a COX-2 selectivity index (SI) of 0.02 compared to ibuprofen's 1.05 [2], ketoprofen may be a preferred NSAID in research or clinical contexts where preferential COX-1 inhibition is the mechanistic target. This profile distinguishes it from non-selective alternatives like ibuprofen and naproxen.

Parenteral Formulations with Enhanced Tolerability (Dexketoprofen)

For intravenous or intramuscular administration, dexketoprofen (the active S-enantiomer) demonstrates a 40% reduction in injection pain compared to racemic ketoprofen [3]. This evidence positions dexketoprofen as a superior parenteral option in perioperative and acute care settings where injection site tolerability is a critical endpoint.

Short-Half-Life NSAID for Acute Intermittent Pain

With a half-life of approximately 2.1 hours, ketoprofen is suitable for acute, intermittent pain management where prolonged drug exposure is not desired [4]. This pharmacokinetic profile contrasts with naproxen's 12-17 hour half-life, making ketoprofen a more appropriate choice when flexible, short-duration analgesia is required and the risk of accumulation must be minimized.

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